molecular formula C6H8F3N3 B12983353 N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine

N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine

Cat. No.: B12983353
M. Wt: 179.14 g/mol
InChI Key: SUQJEIZPIQWHFP-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine is an organic compound with a unique structure that includes a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base.

    Methylation: The final step involves the methylation of the amine group using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanol, while reduction may produce N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methane.

Scientific Research Applications

N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine
  • N-Methyl-1-(2-(trifluoromethyl)phenyl)methanamine

Uniqueness

N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8F3N3

Molecular Weight

179.14 g/mol

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)-1H-imidazol-5-yl]methanamine

InChI

InChI=1S/C6H8F3N3/c1-10-2-4-3-11-5(12-4)6(7,8)9/h3,10H,2H2,1H3,(H,11,12)

InChI Key

SUQJEIZPIQWHFP-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(N1)C(F)(F)F

Origin of Product

United States

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